
N',N''-1,4-cyclohexanediylidenebis(2-methylpropanohydrazide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N',N''-1,4-cyclohexanediylidenebis(2-methylpropanohydrazide), commonly known as CHDH, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a hydrazide derivative that has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of CHDH is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. This results in the inhibition of cell growth and proliferation, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
CHDH has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. The compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CHDH is its broad-spectrum activity against various diseases. It has also been shown to have low toxicity, making it a potential candidate for drug development. However, the compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for CHDH research. One potential area of study is the development of novel derivatives with improved solubility and bioavailability. Another area of study is the investigation of the compound's potential use in combination with other drugs for enhanced therapeutic effects. Additionally, more studies are needed to fully understand the compound's mechanism of action and potential side effects in vivo.
Conclusion:
In conclusion, CHDH is a promising compound with potential therapeutic applications in various diseases. Its broad-spectrum activity, low toxicity, and neuroprotective effects make it a potential candidate for drug development. However, more studies are needed to fully understand the compound's mechanism of action and potential side effects. The future directions for CHDH research include the development of novel derivatives, investigation of combination therapy, and further studies on its mechanism of action.
Synthesemethoden
The synthesis of CHDH involves the reaction of cyclohexanone with hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with 2-methylpropanoic acid to yield CHDH. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
CHDH has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-methyl-N-[[4-(2-methylpropanoylhydrazinylidene)cyclohexylidene]amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-9(2)13(19)17-15-11-5-7-12(8-6-11)16-18-14(20)10(3)4/h9-10H,5-8H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVSAFCKKTZOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NN=C1CCC(=NNC(=O)C(C)C)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

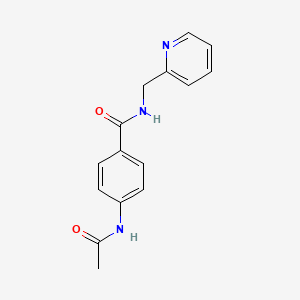

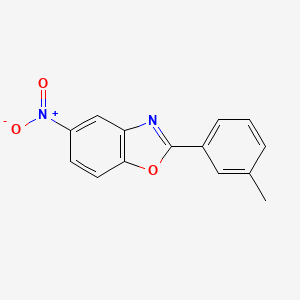
![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5790235.png)
![2-{[4-(benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5790247.png)
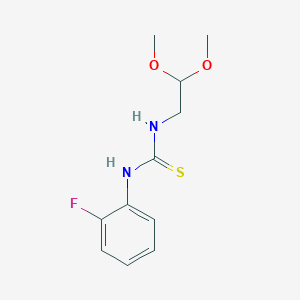
![3-cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5790267.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5790271.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5790280.png)

![7-hydroxy-1,3-dimethyl-6-(1-naphthyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5790299.png)
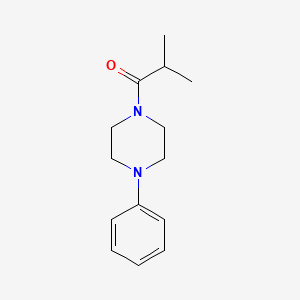
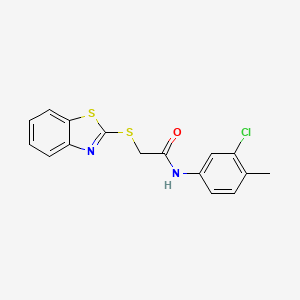
![dimethyl 2-[(3-methoxybenzoyl)amino]terephthalate](/img/structure/B5790322.png)